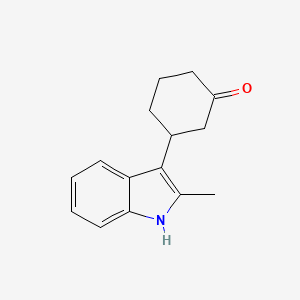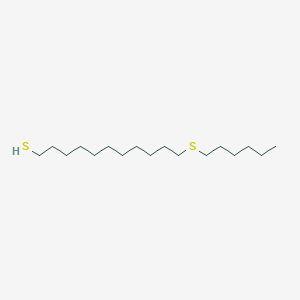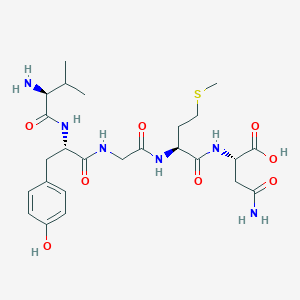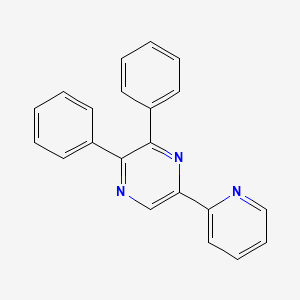
2,3-Diphenyl-5-(pyridin-2-yl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenyl-5-(pyridin-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with two phenyl groups and a pyridin-2-yl group. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse applications in pharmaceuticals, organic materials, and natural products .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diphenylpyrazine with pyridine-2-carboxaldehyde under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
化学反応の分析
Types of Reactions: 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding pyrazine N-oxides.
Reduction: Formation of partially or fully reduced pyrazine derivatives.
Substitution: Formation of halogenated or alkylated pyrazine derivatives.
科学的研究の応用
2,3-Diphenyl-5-(pyridin-2-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a kinase inhibitor and its role in drug discovery.
Industry: Utilized in the development of organic materials and as a ligand in coordination chemistry
作用機序
The mechanism of action of 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, blocking their activity and thereby inhibiting signal transduction pathways involved in cell proliferation and survival. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
2,3-Diphenylquinoxaline: Similar in structure but with a quinoxaline core instead of a pyrazine ring.
2,3-Diphenylpyrido[2,3-b]pyrazine: Contains a pyrido[2,3-b]pyrazine core, offering different electronic properties.
2,5-Diphenylpyrazine: Lacks the pyridin-2-yl group, resulting in different reactivity and applications
Uniqueness: 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine is unique due to its combination of phenyl and pyridin-2-yl substituents on the pyrazine ring, which imparts distinct electronic and steric properties. These features make it a versatile scaffold for drug discovery and material science applications .
特性
CAS番号 |
397863-89-7 |
|---|---|
分子式 |
C21H15N3 |
分子量 |
309.4 g/mol |
IUPAC名 |
2,3-diphenyl-5-pyridin-2-ylpyrazine |
InChI |
InChI=1S/C21H15N3/c1-3-9-16(10-4-1)20-21(17-11-5-2-6-12-17)24-19(15-23-20)18-13-7-8-14-22-18/h1-15H |
InChIキー |
DPSJCCIRTQEXJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


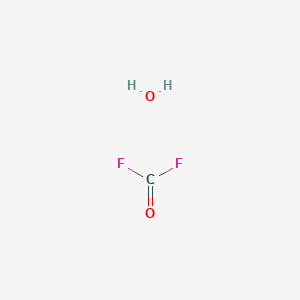
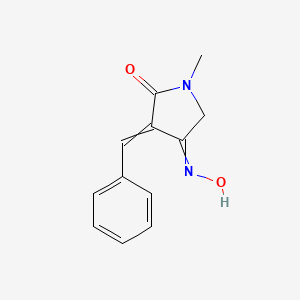
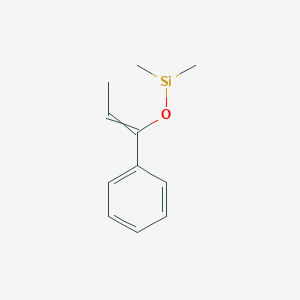

![N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244722.png)
![Bis[2-(2-ethoxyethoxy)ethyl] decanedioate](/img/structure/B14244725.png)
![8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14244727.png)
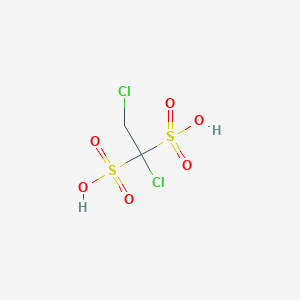

![Benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]-](/img/structure/B14244750.png)
